
9,10-Dimethoxypterocarpan 3-glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethoxypterocarpan 3-glucoside is a flavonoid glycoside that belongs to the class of pterocarpans. It is characterized by the presence of a β-D-glucosyl residue replacing the phenol hydrogen in 3-hydroxy-9,10-dimethoxypterocarpan . This compound is found in various plants, including Astragalus membranaceus, and is known for its anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethoxypterocarpan 3-glucoside typically involves the glycosylation of 3-hydroxy-9,10-dimethoxypterocarpan. This process can be achieved through the reaction of 3-hydroxy-9,10-dimethoxypterocarpan with a suitable glucosyl donor under acidic or enzymatic conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources such as Astragalus membranaceus. Advanced techniques like liquid chromatography and mass spectrometry are employed to isolate and purify the compound .
化学反応の分析
Types of Reactions: 9,10-Dimethoxypterocarpan 3-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pterocarpans.
科学的研究の応用
9,10-Dimethoxypterocarpan 3-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of glycosides.
Biology: Investigated for its role in plant metabolism and its effects on various biological processes.
Medicine: Studied for its anti-inflammatory and potential anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The anti-inflammatory activity of 9,10-Dimethoxypterocarpan 3-glucoside is primarily due to its ability to inhibit the production of nitric oxide in macrophages. This inhibition is achieved through the suppression of the enzyme inducible nitric oxide synthase (iNOS). The compound interacts with specific molecular targets and pathways involved in the inflammatory response .
類似化合物との比較
- Formononetin 7-glucoside
- Calycosin 7-glucoside
- Methylnissolin 3-glucoside
Comparison: 9,10-Dimethoxypterocarpan 3-glucoside is unique due to its specific glycosylation pattern and its potent anti-inflammatory activity. While other similar compounds like formononetin 7-glucoside and calycosin 7-glucoside also exhibit biological activities, this compound stands out for its specific inhibition of nitric oxide production .
特性
分子式 |
C23H26O10 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
2-[[(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16?,17?,18?,19?,20-,23?/m1/s1 |
InChIキー |
PCIXSTFFMHVOMF-GVKURNTDSA-N |
異性体SMILES |
COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |
正規SMILES |
COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
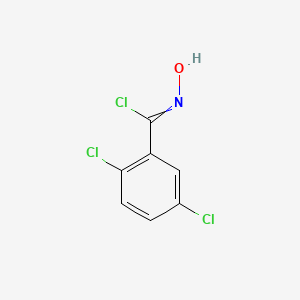
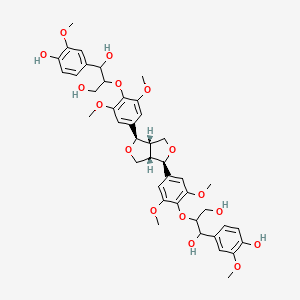
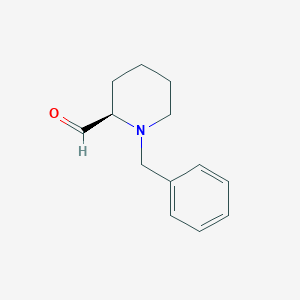
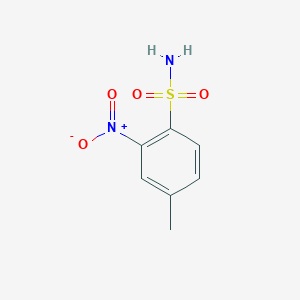
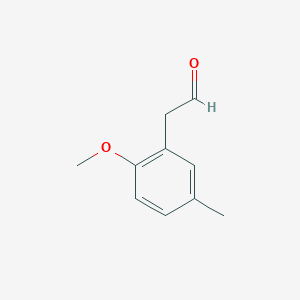
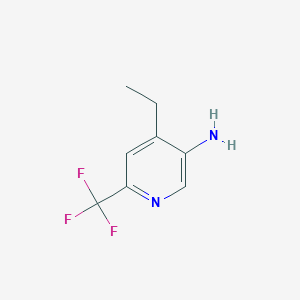
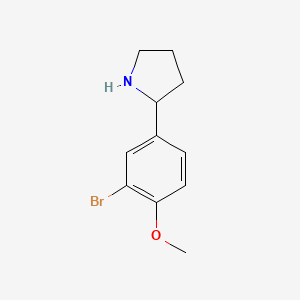
![1-[4-Hydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12438337.png)
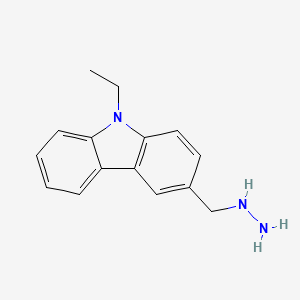
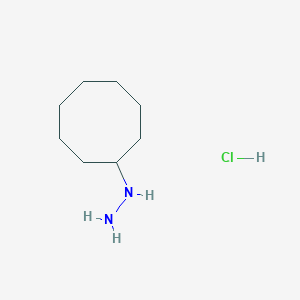
![ammonium (2E)-7-[(2-amino-2-carboxyethyl)sulfanyl]-2-[(2,2-dimethylcyclopropyl)formamido]hept-2-enoate](/img/structure/B12438353.png)
